(2S)-2-(Benzylamino)hexanoic acid
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Overview
Description
(2S)-2-(Benzylamino)hexanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group attached to the amino nitrogen and a hexanoic acid chain
Mechanism of Action
Target of Action
The primary target of (2S)-2-(Benzylamino)hexanoic acid, also known as Bzl-Nle-OH, is the β5 subunit (PSMB5) of the 26S proteasome . The 26S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
Bzl-Nle-OH interacts with its target, the β5 subunit of the 26S proteasome, by inhibiting its chymotrypsin-like activity . This inhibition is selective and reversible . The compound’s interaction with the β5 subunit disrupts the normal function of the proteasome, leading to changes in cellular protein regulation .
Biochemical Pathways
The inhibition of the β5 subunit-associated chymotrypsin-like proteasome activity by Bzl-Nle-OH affects the ubiquitin-proteasome system . This system plays a central role in intracellular protein degradation . By inhibiting a key component of this system, Bzl-Nle-OH can disrupt normal protein turnover and regulation within the cell .
Pharmacokinetics
The compound’s potent cytotoxic activity suggests it may have good cellular uptake and bioavailability .
Result of Action
The result of Bzl-Nle-OH’s action is potent cytotoxic activity . By inhibiting the β5 subunit of the 26S proteasome, Bzl-Nle-OH disrupts normal protein degradation, which can lead to cell death . This makes Bzl-Nle-OH a potential candidate for development as a novel proteasome-targeted drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Benzylamino)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid and benzylamine.
Formation of Intermediate: The hexanoic acid is first converted into its corresponding ester, usually by reacting with an alcohol in the presence of an acid catalyst.
Amidation Reaction: The ester is then subjected to an amidation reaction with benzylamine under controlled conditions to form the benzylamino intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Benzylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
(2S)-2-(Benzylamino)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Phenylamino)hexanoic acid: Similar structure but with a phenyl group instead of a benzyl group.
(2S)-2-(Methylamino)hexanoic acid: Features a methyl group instead of a benzyl group.
(2S)-2-(Ethylamino)hexanoic acid: Contains an ethyl group in place of the benzyl group.
Uniqueness
(2S)-2-(Benzylamino)hexanoic acid is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
(2S)-2-(benzylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-9-12(13(15)16)14-10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDXZMGISBZJCQ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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